Bis(4-Nitrophenyl) phosphorazidate

Catalog No.
S1900703
CAS No.
51250-91-0
M.F
C12H8N5O7P
M. Wt
365.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bis(4-Nitrophenyl) phosphorazidate

CAS Number

51250-91-0

Product Name

Bis(4-Nitrophenyl) phosphorazidate

IUPAC Name

1-[azido-(4-nitrophenoxy)phosphoryl]oxy-4-nitrobenzene

Molecular Formula

C12H8N5O7P

Molecular Weight

365.19 g/mol

InChI

InChI=1S/C12H8N5O7P/c13-14-15-25(22,23-11-5-1-9(2-6-11)16(18)19)24-12-7-3-10(4-8-12)17(20)21/h1-8H

InChI Key

XNXROBVMVVUMAV-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(N=[N+]=[N-])OC2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])OP(=O)(N=[N+]=[N-])OC2=CC=C(C=C2)[N+](=O)[O-]

Bis(4-Nitrophenyl) phosphorazidate (CAS 51250-91-0), commonly known as p-NO2DPPA, is an advanced, bench-stable electrophilic azidation reagent. Structurally analogous to the widely used diphenyl phosphorazidate (DPPA), it is distinguished by the presence of strongly electron-withdrawing para-nitro groups on its phenyl rings. This specific structural modification significantly enhances the electrophilicity of the central phosphorus atom, allowing it to act as a highly efficient dual-action reagent that simultaneously activates oxygen atoms for elimination and delivers an azide nucleophile [1]. In industrial and pharmaceutical procurement, p-NO2DPPA is prioritized over traditional azide sources (such as sodium azide or hydrazoic acid) because it mitigates severe explosion and toxicity hazards while enabling challenging one-pot transformations under mild conditions [1].

Generic substitution of p-NO2DPPA with the more common DPPA frequently fails when processing sterically hindered substrates, such as tertiary alcohols or bulky amides. DPPA lacks the requisite phosphorus electrophilicity to efficiently activate sterically encumbered oxygen atoms, resulting in sluggish reaction kinetics, incomplete conversion, or the need for elevated temperatures that degrade sensitive intermediates [1]. Conversely, attempting to substitute with inorganic azides (e.g., NaN3) requires multi-step protocols involving separate, harsh activation reagents and reintroduces severe explosion risks into the manufacturing environment [2]. Consequently, for complex target molecules requiring direct SN2 displacement at quaternary centers or low-temperature tetrazole cyclization, p-NO2DPPA is functionally non-interchangeable.

Superior Reactivity in Sterically Hindered Amide-to-Tetrazole Conversions

In the synthesis of tetrazoles from sterically hindered amides (e.g., bulky N-methylbenzamides), DPPA exhibits insufficient reactivity, leading to poor yields even under forcing conditions. In direct comparative studies, substituting DPPA with p-NO2DPPA provided the corresponding tetrazoles in high yields due to the enhanced electrophilic activation of the amide-oxygen by the p-nitro-substituted phosphorus center [1]. Furthermore, p-NO2DPPA successfully drove the cyclization reaction to completion at significantly lower temperatures than DPPA, preserving the integrity of sensitive functional groups [1].

Evidence DimensionYield and temperature efficiency in tetrazole synthesis from bulky amides
Target Compound DataHigh yield of tetrazole at lower temperatures
Comparator Or BaselineDPPA (Insufficient yield; requires elevated temperatures)
Quantified DifferenceSignificant yield recovery (from insufficient to high) for sterically hindered substrates
ConditionsReaction in pyridine or 4-methylpyridine solvent

Enables the procurement of a single reagent capable of converting complex, sterically encumbered pharmaceutical intermediates into tetrazole bioisosteres without thermal degradation.

Enabling Direct SN2 Azidation at Quaternary Carbon Centers

The direct SN2 azidation of tertiary alcohols to form quaternary carbon centers is notoriously difficult due to extreme steric hindrance. While standard azidation protocols and DPPA generally fail or produce only trace amounts of the desired tertiary azides, p-NO2DPPA (in combination with DBU) successfully facilitates this transformation. Studies demonstrate that using optimized equivalents of p-NO2DPPA in toluene achieves up to 96% yield of the inverted tertiary azide[1]. This reactivity is unique to the highly electrophilic p-NO2DPPA, which stabilizes the transition state and overcomes the steric barrier that blocks DPPA [2].

Evidence DimensionYield of tertiary azides via direct SN2 displacement of tertiary alcohols
Target Compound DataUp to 96% yield with complete inversion of configuration
Comparator Or BaselineDPPA / Standard methods (Sluggish reaction, low to trace yields)
Quantified DifferenceNear-quantitative conversion vs. reaction failure/trace yields
Conditionsp-NO2DPPA (2.5 equiv), DBU (3.0 equiv) in toluene

Allows manufacturers to bypass multi-step protective and activation sequences when synthesizing α,α-disubstituted amino acids and complex chiral drugs.

Enhanced Processability for One-Pot Aliphatic and Cyclic Alcohol Azidation

For the direct conversion of unreactive secondary aliphatic alcohols and hexopyranoses into azides, p-NO2DPPA significantly outperforms DPPA. Comparative process data shows that while DPPA-DBU systems react sluggishly with substrates like decan-2-ol, resulting in low yields, the p-NO2DPPA-DBU system smoothly and rapidly converts these substrates to the corresponding azides with highly stereoselective inversion[1]. This eliminates the need to pre-form tosylate or mesylate leaving groups, condensing a two-step process into a single, highly efficient unit operation [1].

Evidence DimensionReaction efficiency for secondary alcohol azidation (e.g., decan-2-ol)
Target Compound DataSmooth conversion, high yield, high stereoselectivity
Comparator Or BaselineDPPA (Sluggish reaction, low yield)
Quantified DifferenceHigh vs. low yield; significant reduction in reaction time
Conditionsp-NO2DPPA with DBU in toluene

Reduces cycle times and solvent waste in pilot-scale manufacturing by consolidating alcohol activation and azidation into a single step.

Synthesis of Tetrazole Bioisosteres in Drug Discovery

p-NO2DPPA is the reagent of choice for converting sterically hindered or thermally sensitive amides into 1,5-disubstituted and 5-substituted 1H-tetrazoles, a critical step in developing antihypertensive and antiplatelet agents where DPPA fails to provide sufficient yields [1].

Production of α,α-Disubstituted Amino Acids

Because it uniquely enables direct SN2 displacement at quaternary carbon centers with complete stereochemical inversion, p-NO2DPPA is highly suited for the commercial synthesis of complex, non-natural chiral amino acids[2].

Streamlined Carbohydrate and Glycosyl Azide Manufacturing

The compound's ability to perform one-pot azidations of hexopyranoses and unreactive secondary alcohols makes it ideal for process chemistry workflows aiming to eliminate intermediate tosylation or mesylation steps, thereby reducing solvent waste and cycle times [3].

XLogP3

4

Dates

Last modified: 08-16-2023

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